

Application Notes and Protocols for Mutasythesis of Novel Stambomycin Analogues

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Compound of Interest

Compound Name: *Stambomycin A*

Cat. No.: *B15562170*

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This document provides a detailed protocol for the generation of novel **Stambomycin** analogues using mutasythesis. This method leverages the inherent promiscuity of the Stambomycin polyketide synthase (PKS) in an engineered strain of *Streptomyces ambofaciens* to incorporate non-native extender units, leading to the production of new derivatives with potentially improved therapeutic properties.

Introduction

Stambomycins are a family of large, 51-membered macrolides with promising antiproliferative and antibacterial activities.^{[1][2][3]} Modifications to the Stambomycin scaffold, particularly at the C-26 position, have been shown to impact their biological activity. Mutasythesis offers a powerful approach to introduce structural diversity at this position by feeding synthetic dicarboxylic acid precursors ("mutasynthons") to a specially engineered bacterial strain.^{[1][4][5]} ^{[6][7]}

This protocol is based on a mutasythesis strategy that has been demonstrated to be superior to precursor-directed biosynthesis (PDB) in terms of both absolute titers and yields of the resulting analogues relative to the parent compounds.^{[4][5][6][7]} The key to this approach is the use of an *S. ambofaciens* mutant strain in which the biosynthesis of the native α -carboxyacyl-CoA extender units is disrupted. This disruption minimizes the production of the parent

Stambomycins and enhances the incorporation of the fed mutasynthons. The activation of these dicarboxylic acid mutasynthons to their corresponding CoA thioesters is facilitated by the promiscuous malonyl-CoA synthetase, MatB_Sa, present in *S. ambofaciens*.[\[4\]](#)[\[5\]](#)[\[8\]](#)

Quantitative Data Summary

The mutasynthesis approach has successfully generated several novel **Stambomycin** analogues. The production of these analogues and their biological activities are summarized in the tables below.

Table 1: Production of **Stambomycin** Analogues via Mutasynthesis

Precursor Fed (Dicarboxylic Acid)	Resulting Analogue(s)	Relative Production (% of Parental Stambomycins A- D)
Allylmalonic acid	Deoxy-allyl-stambomycin (3)	~25%
Butylmalonic acid	Butyl-stambomycin (4) & Deoxy-butyl-stambomycin (5)	~120%
Ethylmalonic acid	Ethyl-stambomycin analogues	Yields sufficient for detection
Benzylmalonic acid	Benzyl-stambomycin analogues	Yields sufficient for detection
Phenoxypropylmalonic acid	Phenoxypropyl-stambomycin analogues	Yields sufficient for detection
6-Bromohexylmalonic acid	6-Bromohexyl-stambomycin analogues	Yields sufficient for detection

Data synthesized from information presented in the search results. The relative production is an estimation based on the provided data comparing analogue peak areas to the internal standard and parental compounds.[\[4\]](#)[\[8\]](#)

Table 2: Biological Activity of Purified **Stambomycin** Analogues

Compound	Antibacterial Activity vs. Gram-positive Bacteria (<i>B. subtilis</i> , <i>M. luteus</i>)	Antiproliferative Activity (IC50 in μ M) vs. U87-MG Glioblastoma Cells	Antiproliferative Activity (IC50 in μ M) vs. MDA-MB-231 Breast Cancer Cells
Deoxy-allyl-stambomycin (3)	Weak	> 10	> 10
Butyl-stambomycin (4)	Active (similar to parental)	~1	~1
Deoxy-butyl-stambomycin (5)	Active (similar to parental)	~1	~1
C-24-demethyl-butyl-stambomycin (12)	Less active than (4) and (5)	> 10	> 10
Parental Stambomycins (A/B & C/D)	Active	~1.75	Not explicitly stated, but potent
Doxorubicin (Control)	Not Applicable	~1.32 (vs. HT29)	Better than analogues (specific value not given for MDA-MB-231)

IC50 values are approximate and based on the data presented in the search results. The antibacterial activity is described qualitatively.[\[1\]](#)[\[3\]](#)

Experimental Protocols

Strain and Culture Conditions

The primary strain for this protocol is an engineered *Streptomyces ambofaciens* strain deficient in the synthesis of native α -carboxyacyl-CoA extender units. This is achieved by the mutational inactivation of the *samR0483* gene.[\[4\]](#)

1.1. Strain Maintenance:

- Strain: *S. ambofaciens* ATCC/OE484/Δ483.
- Medium: ISP4 agar plates.
- Incubation: Grow for 5-7 days at 30°C.
- Storage: Spore suspensions can be prepared in 20% glycerol and stored at -80°C for long-term use.

1.2. Inoculum Preparation:

- Medium: A 1:1 mixture of modified YEME (Yeast Extract-Malt Extract) and Tryptic Soy Broth.
- Procedure: Inoculate the medium with spores or mycelia from a fresh ISP4 plate.
- Incubation: Cultivate for at least 3 days at 28°C with shaking at 220 rpm.

Mutasynthesis Fermentation

2.1. Production Medium:

- A suitable production medium for Stambomycin fermentation in *S. ambofaciens*. While the exact composition can be optimized, a base medium such as R5A can be used.

2.2. Fermentation:

- Vessel: 500 mL baffled shake flasks containing 50 mL of production medium.
- Inoculation: Inoculate with 1.0 mL of the prepared seed culture.
- Incubation: Incubate at 30°C with shaking at 250 rpm for 4-5 days.

2.3. Precursor Feeding:

- Precursors: Dicarboxylic acid 'mutasynthons' (e.g., allylmalonic acid, butylmalonic acid).
- Stock Solution: Prepare a stock solution of the precursor (e.g., 1 M in a suitable solvent like DMSO or neutralized with NaOH in water).

- Feeding: Add the precursor to the fermentation culture to a final concentration of 10 mM. The timing of addition can be optimized but is typically done at the beginning of the fermentation or after 24 hours of growth.

Extraction and Analysis of Stambomycin Analogues

3.1. Extraction:

- Centrifuge the fermentation broth at 4000 x g for 10 minutes.
- Discard the supernatant.
- Extract the mycelial pellet with methanol.
- Evaporate the methanol extract to dryness and resuspend in a suitable solvent for analysis (e.g., methanol or DMSO).

3.2. Analysis:

- Method: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the preferred method for detecting and identifying the novel **Stambomycin** analogues.
- Column: A C18 column (e.g., Atlantis dC18, 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- Detection: Monitor absorbance at 238 nm for the polyketide backbone and use ESI-TOF-MS to determine the mass of the produced analogues.
- Quantification: The relative amounts of the analogues can be determined by integrating the area of the extracted ion chromatogram (EIC) peaks and comparing them to an internal standard (e.g., erythromycin A).^[8]

Purification and Structure Elucidation

For analogues produced in sufficient quantities, further purification and structural analysis can be performed.

4.1. Purification:

- Method: Preparative High-Performance Liquid Chromatography (HPLC) is commonly used for the purification of individual analogues.

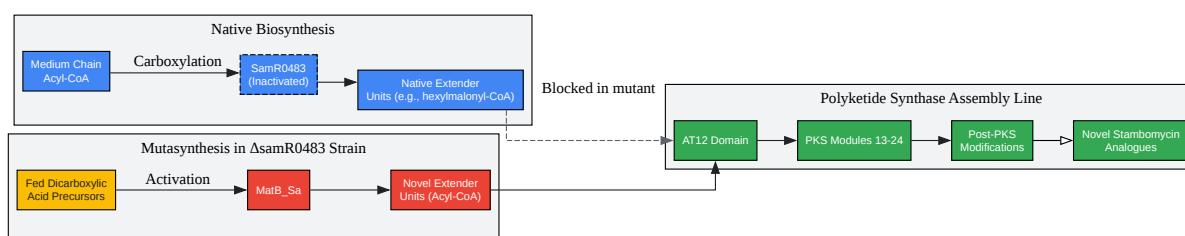
4.2. Structure Elucidation:

- Method: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, etc.) is used to determine the chemical structure of the purified novel compounds.[\[1\]](#)

Visualizations

Stambomycin Biosynthesis and Mutasynthesis

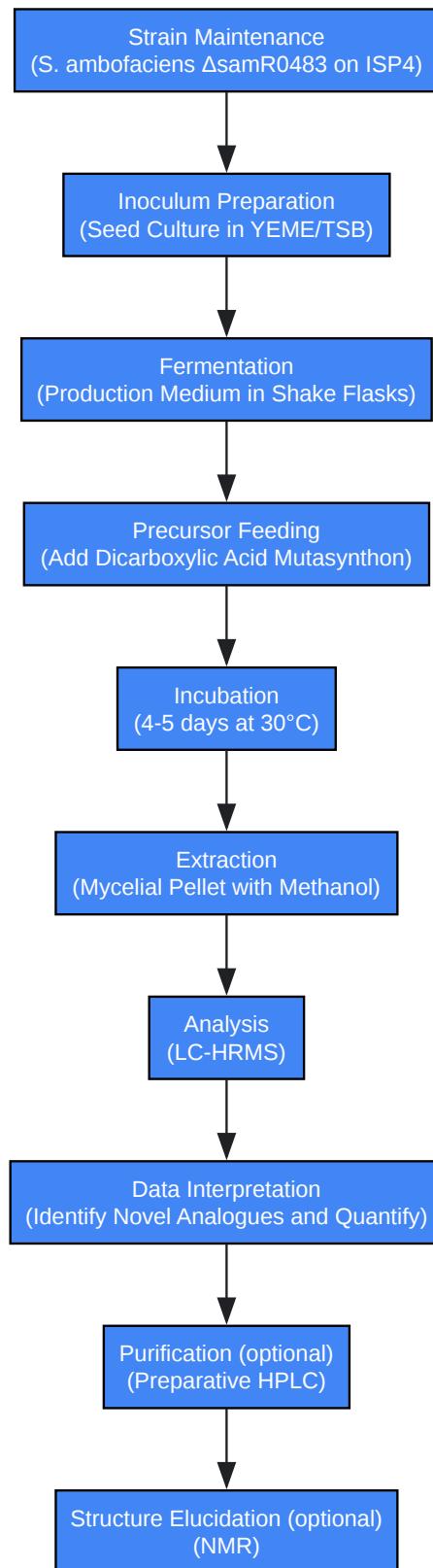
Workflow



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Caption: Workflow for generating novel **Stambomycin** analogues via mutasynthesis.

Logical Flow of the Experimental Protocol

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Caption: Step-by-step experimental workflow for Stambomycin mutasynthesis.

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